
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of dichlorophenyl, fluoro, and methyl substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine typically involves the reaction of 2,6-dichlorophenyl derivatives with fluorinated and methylated pyridine precursors. One common method includes the use of 2,6-dichlorophenylacetic acid as a starting material, which undergoes a series of reactions including chlorination, esterification, and cyclization to form the desired pyridine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of phase transfer catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of halogenated pyridines with biological systems.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenylacetic acid: A precursor in the synthesis of various dichlorophenyl derivatives.
2,6-Dichlorophenyl isothiocyanate: Used in the synthesis of other organic compounds.
N-(2,6-Dichlorophenyl)-N-mesityl formamidine: Studied for its potential as a CYP3A4 inhibitor
Uniqueness
2-(2,6-Dichlorophenyl)-4-fluoro-6-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dichlorophenyl and fluoro groups can enhance its reactivity and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C12H8Cl2FN |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-4-fluoro-6-methylpyridine |
InChI |
InChI=1S/C12H8Cl2FN/c1-7-5-8(15)6-11(16-7)12-9(13)3-2-4-10(12)14/h2-6H,1H3 |
Clave InChI |
AUNWQIOWQDTROW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C2=C(C=CC=C2Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


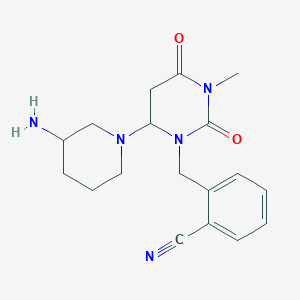



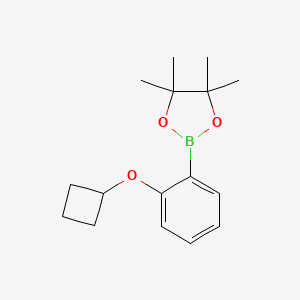
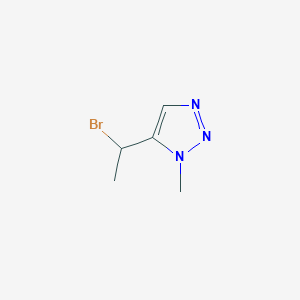

![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
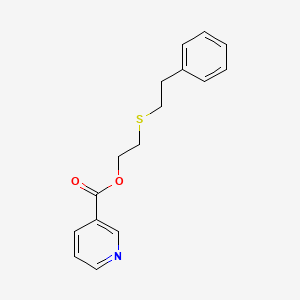
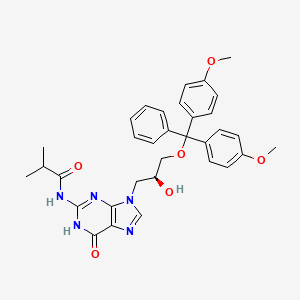
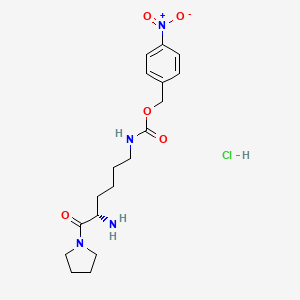
![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)


